molecular formula C13H17ClN2O3 B193073 1-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine hydrochloride CAS No. 70918-74-0

1-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine hydrochloride

Cat. No. B193073
CAS RN: 70918-74-0
M. Wt: 284.74 g/mol
InChI Key: TUKBWYXLYINULI-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine hydrochloride, also known as Doxazosin EP Impurity B, is an impurity of Doxazosin . Doxazosin is a selective α1-adrenoceptor antagonist that relaxes smooth muscles of the prostate .


Synthesis Analysis

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine hydrochloride involves the reaction of Piperazine and ETHYL 1,4-BENZODIOXAN-2-CARBOXYLATE .


Molecular Structure Analysis

The molecular formula of this compound is C13H17ClN2O3 . The InChI code is 1S/C13H16N2O3.ClH/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12;/h1-4,12,14H,5-9H2;1H . The molecular weight is 284.74 g/mol .


Physical And Chemical Properties Analysis

The melting point of this compound is 105-108°C . It is slightly soluble in DMSO and methanol .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Intermediate in Anti-Hypertensive Drugs : This compound is an important intermediate in the synthesis of anti-hypertensive drugs like Doxazosin, which is used for treating hypertension and benign prostate hyperplasia (C. Ramesh, R. B. Reddy, G. M. Reddy, 2006).

  • Antihypertensive Agents : It forms part of the structure of alpha 1-adrenoceptor antagonists, contributing to their antihypertensive properties (S. Campbell et al., 1987).

Research in Mental Health Treatment

  • Potential Antidepressant Drugs : Derivatives of this compound have been synthesized and evaluated for dual antidepressant activities, showing promising results in serotonin receptor affinity and serotonin reuptake inhibition (S. Silanes et al., 2004).

Applications in Diabetes Management

  • Antidiabetic Compounds : Piperazine derivatives, including this compound, have shown potential as antidiabetic agents, improving glucose tolerance without side effects or hypoglycemic impact (G. Le Bihan et al., 1999).

Role in Anti-Aggression Medication

  • Serotonergic Agents Reducing Aggression : Studies on rats suggest a role for this compound and similar serotonergic ligands in reducing aggression, possibly mediated by postsynaptic 5-HT1B receptors (J. Mos et al., 1992).

HIV-1 Entry Inhibitors

  • Anti-HIV-1 Activities : Some novel 1,4-disubstituted piperidine/piperazine derivatives, related to this compound, demonstrated potent anti-HIV-1 activities in vitro (Mingxin Dong et al., 2012).

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl(piperazin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.ClH/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12;/h1-4,12,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKBWYXLYINULI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2COC3=CC=CC=C3O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384918
Record name (2,3-Dihydro-1,4-benzodioxin-2-yl)(piperazin-1-yl)methanone--hydrogen chloride (1/1)
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Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine hydrochloride

CAS RN

70918-74-0
Record name Methanone, (2,3-dihydro-1,4-benzodioxin-2-yl)-1-piperazinyl-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,3-Dihydro-1,4-benzodioxin-2-yl)(piperazin-1-yl)methanone--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,4-benzodioxan-2-ylcarbonyl)piperazine hydrochloride
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Synthesis routes and methods

Procedure details

A suspension of piperazine (11.88 g.) and sodium acetate (20.30 g.) in a mixture of water (70 ml.) and acetone (95 ml.) was stirred at 10°-15° C., then concentrated hydrochloric acid was added (about 35 ml.) until the pH of the solution reached 1.5. 1,4-Benzodioxan-2-carbonyl chloride (31.0 g.) and sodium hydroxide (5 N, about 45 ml.) were then added portionwise while maintaining the temperature at 10°-15° C., the sodium hydroxide maintaining the pH at 1.7-2.2. After the addition was complete, the pH was adjusted to 2.0 by the addition of sodium hydroxide, the suspension was stirred for a further 30 minutes. Water was then added until a homogeneous solution resulted, the acetone removed in vacuo, and the aqueous phase was basified to pH 8-9 with sodium hydroxide (5 N), re-extracted with chloroform (3×200 ml.) and the extracts washed with water, dried (MgSO4) and evaporated in vacuo. The oily residue was dissolved in ethyl acetate, treated with ethereal hydrogen chloride, evaporated in vacuo and the solid residue triturated with ether, followed by recrystallization from methanol to give N-(1,4-benzodioxan-2-carbonyl)-piperazine hydrochloride (4.85 g.), M.P. 265°-267° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.88 g
Type
reactant
Reaction Step Two
Quantity
20.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
31 g
Type
reactant
Reaction Step Four
Quantity
45 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
70 mL
Type
solvent
Reaction Step Seven
Quantity
95 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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